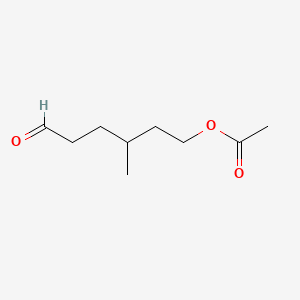

6-Oxo-3-methylhexyl acetate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

84145-52-8 |

|---|---|

Formule moléculaire |

C9H16O3 |

Poids moléculaire |

172.22 g/mol |

Nom IUPAC |

(3-methyl-6-oxohexyl) acetate |

InChI |

InChI=1S/C9H16O3/c1-8(4-3-6-10)5-7-12-9(2)11/h6,8H,3-5,7H2,1-2H3 |

Clé InChI |

RGZPPOVGSPGORM-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=O)CCOC(=O)C |

Origine du produit |

United States |

Natural Occurrence and Biological Origin Investigations

Identification and Isolation from Biological Sources

6-Oxo-3-methylhexyl acetate (B1210297) has been identified as a metabolite produced by the endophytic fungus Emericella qaudrilineata. This fungus was isolated from the medicinal plant Pteris pellucida. In a study focused on identifying antibacterial compounds from this fungus, a crude extract was fractionated using various solvents. A compound identified as "ACETIC ACID 2-(3-METHYL-OXIRANYL)-6-OXO-3" was detected in the toluene (B28343) fraction through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.net While the reported name is slightly different, it points towards the presence of a 6-oxo-hexyl acetate derivative. The toluene fraction, containing this and other compounds, exhibited notable antibacterial activity. researchgate.net

Below is a table of major compounds identified in the toluene fraction of Emericella qaudrilineata extract where a related compound was found. researchgate.net

| Peak | Retention Time (min) | Area (%) | Compound Name |

| 1 | 8.261 | 17.41 | Benzoic acid, methyl ester |

| 2 | 8.665 | 15.04 | Benzaldehyde dimethyl acetal |

| 3 | 10.338 | 5.65 | Dehydromevalonic lactone |

| 4 | 19.729 | 4.98 | BENZENE, 1,1'-(1,2-ETHANEDIYL)BIS- |

| 5 | 20.274 | 8.38 | Cyclohexanol, 1,3-dimethyl-, cis- |

| 6 | 21.419 | 6.88 | ACETIC ACID 2-(3-METHYL-OXIRANYL)-6-OXO-3 |

| 7 | 23.678 | 2.42 | Heptanoic acid |

| 8 | 25.438 | 27.32 | Benzyl benzoate |

| 9 | 27.405 | 1.66 | 1,2 Benzenedic dicarboxylic acid |

| 10 | 31.535 | 5.03 | 2,2 Oxydibenzaldehyde |

| 11 | 34.505 | 1.08 | 4-(4-Methylaminobenzylideneamino) benzonitrile |

| 12 | 39.217 | 2.59 | 1,2 Benzenedic dicarboxylic acid |

Fungi are known producers of a wide array of volatile organic compounds (VOCs), which play roles in communication, defense, and interactions with their environment. researchgate.net While 6-Oxo-3-methylhexyl acetate is a relatively volatile molecule and possesses a fruity, floral scent profile suggesting it could be a component of a fungal VOC profile, direct scientific evidence specifically identifying it as an endogenous VOC from any biological source is currently limited. ontosight.ai The study on Emericella qaudrilineata identified the compound in a solvent extract, but did not confirm its release as a volatile. researchgate.net Further research employing techniques such as headspace analysis would be necessary to confirm its contribution to the VOC profile of this or other organisms.

Biosynthetic Pathways and Enzymatic Synthesis in Vivo

The precise biosynthetic pathway for this compound has not been elucidated. However, based on its chemical structure and known metabolic routes in fungi, a plausible biogenetic pathway can be proposed.

It is hypothesized that the biosynthesis of this compound originates from fatty acid metabolism. A potential route could involve the following key steps:

Chain Elongation and Modification: The backbone could be derived from the polyketide or fatty acid synthesis pathway, with the incorporation of a methyl group likely facilitated by a methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor.

Oxidation: The terminal ketone group at the C-6 position is likely formed through the oxidation of a corresponding secondary alcohol precursor (6-hydroxy-3-methylhexyl acetate). This oxidation would be catalyzed by a dehydrogenase enzyme. Alternatively, the ketone could be formed earlier in the pathway on a precursor molecule.

Esterification: The final step would be the esterification of the terminal hydroxyl group of a 6-oxo-3-methylhexanol intermediate with acetyl-CoA, a common donor of acetate groups in biological systems. This reaction would be catalyzed by an acetyltransferase.

A summary of the proposed metabolic intermediates is presented below.

| Proposed Intermediate | Precursor To | Potential Reaction |

| A modified fatty acid/polyketide chain | 3-methyl-hexanol derivative | Chain elongation, methylation |

| 3-methylhexan-1,6-diol | 6-hydroxy-3-methylhexan-1-ol | Hydroxylation |

| 6-hydroxy-3-methylhexanal | 6-oxo-3-methylhexanol | Oxidation/Reduction |

| 6-Oxo-3-methylhexanol | This compound | Esterification |

Specific enzymes responsible for the biosynthesis of this compound have not been characterized. However, based on the proposed pathway, several classes of enzymes would be involved:

Polyketide Synthases (PKSs) or Fatty Acid Synthases (FASs): These enzyme complexes would be responsible for constructing the carbon backbone of the molecule.

Methyltransferases: A methyltransferase would be required to add the methyl group at the C-3 position.

Oxidoreductases/Dehydrogenases: Enzymes from this large family would catalyze the formation of the ketone at the C-6 position, likely through the oxidation of a hydroxyl group.

Acetyltransferases: An acetyltransferase would catalyze the final esterification step, transferring an acetyl group from acetyl-CoA to the hydroxyl group of the hexanol precursor. The enzymatic synthesis of various esters, including acetates, is a well-known capability of many microorganisms. mdpi.com

Further research, including gene knockout studies and in vitro enzyme assays, would be required to identify and characterize the specific enzymes involved in the biosynthesis of this compound in organisms like Emericella qaudrilineata.

Chemical Synthesis and Derivatization Methodologies

Advanced Synthetic Protocols for Structural Analogues

The synthesis of structural analogues of 6-oxo-3-methylhexyl acetate (B1210297) is of interest for structure-activity relationship studies, particularly in the context of pheromone research where modifications to the carbon chain length, the position of the methyl group, or the nature of the carbonyl and ester functionalities can significantly impact biological activity.

Advanced synthetic protocols for creating such analogues often involve modular approaches that allow for the systematic variation of different parts of the molecule. For example:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the carbon skeleton with variations in the chain length or branching.

Organocatalysis: Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of key intermediates with different substitution patterns. For instance, proline-catalyzed alpha-amination or alkylation of aldehydes can be used to introduce functionality at specific positions.

Metathesis Reactions: Olefin metathesis, particularly ring-closing or cross-metathesis, can be used to construct cyclic or acyclic analogues with altered carbon skeletons. The synthesis of insect pheromones often utilizes Z-selective cross metathesis to create specific double bond geometries nih.gov.

These advanced methods offer a high degree of control over the molecular architecture, enabling the synthesis of a diverse library of structural analogues for biological screening and optimization of desired properties.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of 6-oxo-3-methylhexyl acetate and its analogues, several green chemistry considerations are pertinent:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenations and enzyme-catalyzed transformations often have high atom economy.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources can reduce the reliance on petrochemicals.

Catalysis: The use of catalytic reagents (e.g., enzymes, organocatalysts, transition metal catalysts) is preferred over stoichiometric reagents to minimize waste. The development of recyclable catalysts is a key area of research.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are ideal from a green chemistry perspective.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Waste Prevention: The design of synthetic routes that generate minimal waste is a primary goal of green chemistry. Biocatalytic processes are often advantageous in this regard due to their high selectivity, which reduces the formation of byproducts.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 6-Oxo-3-methylhexyl acetate (B1210297) would provide critical information regarding the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). While specific experimental data for 6-Oxo-3-methylhexyl acetate is not available, a theoretical analysis would predict distinct signals for the methyl protons of the acetate group, the methyl protons at the 3-position, and the various methylene (B1212753) and methine protons along the hexyl chain. The chemical shifts would be indicative of their proximity to the electron-withdrawing ester and ketone functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum is used to determine the number of different carbon environments in a molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and ketone groups, the carbons of the methyl groups, and the methylene and methine carbons of the alkyl chain. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom. At present, no experimentally obtained ¹³C NMR data for this specific compound has been reported in the literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the identification of adjacent protons and the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different functional groups and parts of the molecule.

A comprehensive analysis using these 2D NMR techniques would be instrumental in the complete structural elucidation of this compound. However, no such data is currently available.

Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR)

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

The C=O stretching of the ketone group, which would likely appear around 1715 cm⁻¹.

The C-O stretching of the ester group.

The C-H stretching and bending vibrations of the alkyl chain.

A detailed analysis of the FT-IR spectrum would confirm the presence of these key functional groups. Specific experimental FT-IR data for this compound could not be located.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass, allowing for the determination of its molecular formula. Electrospray ionization (ESI) is a soft ionization technique that would likely be used to generate the molecular ion with minimal fragmentation. The fragmentation pattern observed in the mass spectrum would offer additional structural information, corresponding to the loss of specific fragments of the molecule. No published HRMS or ESI-MS data for this compound is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl groups of the ester and the ketone. These functional groups would be expected to exhibit n → π* transitions. The wavelength of maximum absorption (λmax) would be characteristic of these electronic transitions. However, specific UV-Vis spectroscopic data for this compound has not been found in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and crystal packing.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The compound's physical state at room temperature, being a liquid, precludes direct analysis by single-crystal X-ray crystallography without prior crystallization. Should the compound be successfully crystallized, this technique would offer unambiguous confirmation of its molecular structure in the solid state.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor | Value |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an X-ray crystallographic analysis.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly when it is present in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

The expected fragmentation of this compound in an electron ionization (EI) mass spectrometer would involve characteristic cleavages of the ester and keto functional groups, as well as fragmentation of the alkyl chain.

| Expected m/z Fragment | Proposed Fragment Ion/Structure | Significance |

| 172 | [M]⁺ | Molecular ion |

| 157 | [M - CH₃]⁺ | Loss of a methyl group |

| 129 | [M - C₃H₇]⁺ | McLafferty rearrangement (ketone) |

| 113 | [M - OCOCH₃]⁺ | Loss of the acetate group |

| 71 | [C₄H₇O]⁺ | Cleavage at the keto group |

| 43 | [CH₃CO]⁺ | Acetyl cation (characteristic of acetates) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC would be a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A significant challenge in the HPLC analysis of keto esters is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. Careful method development, including the optimization of the mobile phase composition, pH, and temperature, is crucial to achieve sharp, symmetrical peaks for accurate quantification. Derivatization of the keto group can also be employed to improve chromatographic behavior and detection sensitivity.

| HPLC Parameter | Typical Conditions for Keto Ester Analysis |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (at a wavelength where the keto group absorbs) or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: This table presents typical starting conditions for the HPLC analysis of a keto ester and would require optimization for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. These methods provide a detailed description of the electronic structure, which is fundamental to understanding the chemical behavior of "6-Oxo-3-methylhexyl acetate".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied approach for calculating the optimized geometry and energy of molecules. For "6-Oxo-3-methylhexyl acetate (B1210297)," DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to determine key structural parameters like bond lengths and bond angles. The optimized molecular geometry corresponds to the lowest energy conformation of the molecule, providing a realistic representation of its three-dimensional shape. jacsdirectory.com This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: This table is illustrative and represents the type of data obtained from DFT calculations; specific values for this compound require dedicated computational studies.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (keto) | ~ 1.21 Å |

| C=O (ester) | ~ 1.22 Å | |

| C-O (ester) | ~ 1.35 Å | |

| C-C | ~ 1.54 Å | |

| Bond Angle | O=C-C (keto) | ~ 120° |

| O=C-O (ester) | ~ 124° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For "this compound," the location of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: This table is illustrative and represents the type of data obtained from DFT calculations; specific values for this compound require dedicated computational studies.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. For "this compound," the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, highlighting these as sites for interaction with positive charges or electrophiles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.netrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of "this compound" in different environments, such as in a solvent or interacting with a biological membrane. This technique is particularly useful for understanding how the flexibility of the molecule influences its properties and its interactions with other molecules.

In Silico Prediction of Biological Activity and Receptor Interactions

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the biological activity of compounds and their interactions with specific biological targets. nih.govnih.govmdpi.com Molecular docking, a prominent in silico technique, can be employed to predict the binding mode and affinity of "this compound" to the active site of a protein or enzyme. nih.gov By computationally placing the molecule into the binding pocket of a receptor, it is possible to estimate the strength of the interaction and identify the key amino acid residues involved in binding. These predictions can guide the design of new molecules with enhanced biological activity and provide insights into the potential mechanisms of action.

Following a comprehensive search of publicly available scientific literature, no research studies or data were found pertaining to the biological activity, enzyme modulation, or antimicrobial properties of the specific chemical compound “this compound.” Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information based on the provided outline.

The required sections and subsections, such as enzyme activity modulation, mechanistic studies, molecular docking, antibacterial efficacy against specific pathogenic strains, and structure-activity relationship studies, presuppose the existence of primary research on this compound. The absence of such data in the scientific domain prevents the creation of a thorough and factual article as instructed.

Therefore, the content for the following outline cannot be provided:

Biological Activity and Biochemical Function Investigation 6.1. Enzyme Activity Modulation Studies 6.1.1. Effects on Specific Enzyme Systems (e.g., α-glucosidase, α-amylase) 6.1.2. Mechanistic Studies of Enzyme Inhibition or Activation 6.1.3. Molecular Docking and Binding Affinity Analysis with Target Proteins 6.2. Antimicrobial Properties Research 6.2.1. Antibacterial Efficacy against Pathogenic Strains (e.g., S. aureus, E. coli, S. typhimurium, P. aeruginosa, A. baumannii) 6.2.2. Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Biological Activity and Biochemical Function Investigation

Antimicrobial Properties Research

Antifungal Activity Assessment

To determine the potential antifungal properties of 6-Oxo-3-methylhexyl acetate (B1210297), a series of in vitro and in vivo assays would be necessary. Initial screening would likely involve broth microdilution or disk diffusion assays against a panel of clinically and agriculturally relevant fungal species. These could include species of Candida, Aspergillus, and various dermatophytes. Should any activity be observed, the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) would be determined to quantify its potency. Further studies might explore the compound's mechanism of action, investigating its effects on fungal cell wall integrity, membrane permeability, or essential enzymatic pathways.

Role in Chemical Ecology and Interspecies Communication

The investigation into the role of 6-Oxo-3-methylhexyl acetate in chemical ecology would focus on its potential as a semiochemical—a chemical substance that carries a message.

Semiochemical Function (e.g., Pheromone Component, Allomone, Kairomone)

To explore its function as a semiochemical, researchers would typically collect and analyze volatile organic compounds (VOCs) from relevant organisms, such as insects or plants, using techniques like gas chromatography-mass spectrometry (GC-MS). If this compound were identified in such samples, its behavioral effects would be tested. For example, electroantennography (EAG) could be used to determine if an insect's antennae respond to the compound. Subsequent behavioral assays in olfactometers or field traps would be required to classify its specific function as a pheromone (intraspecific communication), allomone (benefiting the emitter), or kairomone (benefiting the receiver).

Ecological Impact and Environmental Fate

Understanding the ecological impact and environmental fate of this compound would involve studies on its persistence, degradation, and potential bioaccumulation in various environmental compartments such as soil, water, and air. Standardized ecotoxicity tests on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, and earthworms) would be conducted to assess its potential risks to non-target species.

Investigation as Potential Biomarkers

The potential for this compound to serve as a biomarker would be an important area of biomedical research.

Association with Biological States or Processes

To investigate its association with specific biological states or disease processes, metabolomic studies would be conducted. This would involve the comprehensive analysis of metabolites in biological samples (e.g., blood, urine, tissues) from healthy and diseased individuals. If this compound is found to be differentially expressed, it could be considered a candidate biomarker.

Development of Analytical Methods for Biological Matrices

The development of sensitive and specific analytical methods is crucial for biomarker validation. For this compound, this would likely involve the use of liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods would need to be rigorously validated for accuracy, precision, linearity, and limits of detection and quantification in complex biological matrices.

Unexplored Biological Activities and Pharmacological Potential

While direct experimental evidence for the biological activities of this compound is currently lacking in publicly available scientific literature, its chemical structure, featuring a ketone, a methyl branch, and an acetate ester, allows for informed speculation on its potential pharmacological roles. The presence of these functional groups, commonly found in various biologically active molecules, suggests several avenues for future research into its therapeutic potential.

The structural characteristics of this compound point toward possible interactions with biological systems, drawing parallels with the known effects of similar chemical entities. For instance, aliphatic ketones and esters are recognized for their roles in cellular metabolism and signaling. The methyl group introduces chirality and can influence the compound's binding affinity and metabolic stability, potentially leading to specific biological effects.

Based on these structural inferences, several unexplored biological activities and pharmacological potentials can be hypothesized for this compound. These hypotheses provide a foundation for future experimental investigations to elucidate the compound's bioactivity.

Table 1: Hypothesized Unexplored Biological Activities and Pharmacological Potential of this compound

| Potential Biological Activity | Structural Basis for Hypothesis | Potential Pharmacological Application |

| Anti-inflammatory Effects | The presence of an ester moiety, similar to those in branched fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-inflammatory properties. nih.gov Some iso-branched-chain fatty acids have also been noted for their anti-inflammatory potential. nih.gov | Development of novel anti-inflammatory agents for conditions such as colitis. nih.gov |

| Metabolic Regulation | As a medium-chain keto-acid derivative, it may influence metabolic pathways. Medium-chain triglycerides (MCTs) and their constituent fatty acids are known to be rapidly metabolized and can affect energy expenditure and ketone body production. metagenicsinstitute.comhealthline.com | Investigation as a therapeutic agent for metabolic disorders, potentially influencing weight management and insulin (B600854) sensitivity. |

| Neuroprotective Properties | Ketone bodies and ketogenic compounds have shown neuroprotective effects in various models of neurological disease. metagenicsinstitute.comnih.govnih.gov The ketone group in this compound suggests it could potentially serve as an energy source for the brain or modulate neuronal function. examine.comyoutube.combiorxiv.org | Exploration as a candidate for mitigating neurodegenerative processes in diseases like Alzheimer's or Parkinson's disease. |

| Antimicrobial Activity | Certain fatty acid esters and related compounds have exhibited antimicrobial properties. | Potential development as a novel antibacterial or antifungal agent. |

| Pheromonal/Semiochemical Activity | Many volatile organic compounds with similar structures (ketones, esters) act as pheromones or semiochemicals in insects and other organisms. | Application in pest management or as a modulator of animal behavior. |

Further research is necessary to validate these hypotheses. In vitro and in vivo studies would be required to systematically evaluate the biological activities of this compound and determine its potential as a pharmacological agent.

Intermolecular Interactions and Solid State Characteristics

Analysis of Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks within the crystal structure of 6-Oxo-3-methylhexyl acetate (B1210297) cannot be provided, as the necessary crystallographic data is not publicly available. In principle, the ester and ketone carbonyl oxygens could act as hydrogen bond acceptors in the presence of suitable donors. However, without experimental data, any description of potential hydrogen bonding patterns, such as the formation of dimers or extended chains, would be purely speculative.

Crystal Packing and Supramolecular Architecture

The manner in which molecules of 6-Oxo-3-methylhexyl acetate arrange themselves in the solid state, known as crystal packing, is determined by a delicate balance of various intermolecular forces, including van der Waals interactions and potential weak C–H···O interactions. Without experimental structural data, a description of its supramolecular architecture, including the identification of any characteristic motifs or packing efficiencies, cannot be accurately reported.

Q & A

Q. What are the established synthetic routes for 6-Oxo-3-methylhexyl acetate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via Claisen condensation or esterification of β-keto acids with appropriate alcohols. For example, methyl 3-oxo-pentanoate (a structurally related β-keto ester) is synthesized from methyl bromoacetate and propionitrile in a single-step reaction . Optimization involves adjusting catalysts (e.g., acid/base catalysts), temperature (typically 60–100°C), and solvent polarity to enhance yield. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) verification is recommended for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O) stretches (~1740 cm⁻¹ for acetate and ketone groups) and methyl/methylene vibrations.

- NMR : ¹H NMR reveals methyl protons (δ 1.2–1.5 ppm), acetate methyl (δ 2.0–2.1 ppm), and ketone-adjacent protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–210 ppm).

- MS : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 172 for C₉H₁₆O₃) and fragmentation patterns .

Q. How can the purity and stability of this compound be validated in experimental settings?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 210–220 nm for carbonyl absorption). Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) over 4–12 weeks can predict degradation kinetics. Degradation products (e.g., hydrolysis to 3-methylhexanol or acetic acid) are monitored using tandem MS .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the stereoelectronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA integrates these parameters, enabling predictions of reactivity in nucleophilic/electrophilic environments .

Q. How does the compound’s E-isomer influence its crystallographic packing and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves the E-isomer’s spatial arrangement. For example, in [(E)-3-methyl-6-oxohex-2-enyl] acetate, the planar ketone and acetate groups facilitate π-π stacking or hydrogen bonding with adjacent molecules. Thermal displacement parameters (Ueq) and Hirshfeld surface analysis quantify interaction strengths .

Q. What experimental approaches can elucidate the compound’s role in enzymatic inhibition or lipid membrane interactions?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to study inhibition of lipases or esterases.

- Membrane Studies : Incorporate this compound into lipid bilayers (e.g., DOPC vesicles) and monitor phase behavior via differential scanning calorimetry (DSC) or fluorescence anisotropy. Compare with structurally similar esters like cholesteryl acetate .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions. Measure half-life (t₁/₂) via LC-MS/MS in simulated freshwater (pH 7.0, 25°C). Hydrolysis rates are pH-dependent: acidic conditions favor acetate cleavage, while alkaline conditions promote ketone oxidation. Ecotoxicology assays (e.g., Daphnia magna mortality) evaluate acute toxicity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values for this compound?

- Methodological Answer : Conflicting solubility data (e.g., in water vs. organic solvents) may arise from impurities or measurement techniques. Standardize protocols using nephelometry (turbidity) for aqueous solubility and gravimetry for organic solvents. Validate with Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.